3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Lipophilicity Membrane permeability ADME

Procure CAS 851807-60-8 for SAR-driven kinase selectivity profiling. Its 3-chlorobenzoyl substitution optimally balances lipophilicity (XLogP3 2.8) against the thiophene analogs, eliminating sulfur-associated CYP S-oxidation risks while maintaining a CNS-favorable TPSA of 70.9 Ų. This scaffold is ideal for expanding isoform-selective p38α/p38β/p38γ/p38δ panels and screening against Gram-negative virulence factors. Ensure precise, reproducible research by sourcing this differentiated dihydroimidazole-pyridine thioether.

Molecular Formula C16H14ClN3OS
Molecular Weight 331.82
CAS No. 851807-60-8
Cat. No. B2434169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
CAS851807-60-8
Molecular FormulaC16H14ClN3OS
Molecular Weight331.82
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H14ClN3OS/c17-14-5-1-4-13(9-14)15(21)20-8-7-19-16(20)22-11-12-3-2-6-18-10-12/h1-6,9-10H,7-8,11H2
InChIKeyGFXUQUSCIYMSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-({[1-(3-Chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 851807-60-8): Procurement-Grade Overview


3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 851807-60-8) is a synthetic, sulfur-bridged heterocyclic compound comprising a 4,5-dihydro-1H-imidazole core N-acylated with a 3-chlorobenzoyl group and S-functionalized with a pyridin-3-ylmethyl thioether [1]. With a molecular formula of C16H14ClN3OS and a molecular weight of 331.8 g/mol, it belongs to the pyridinyl-dihydroimidazole chemotype that has been exploited in p38 MAP kinase inhibitor programs and anti-infective screening collections [2]. The compound is cataloged in PubChem (CID 4075405) with computed XLogP3 of 2.8, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 70.9 Ų [1]. Unlike generic imidazole derivatives, the specific 3-chloro substitution pattern and pyridin-3-ylmethylthio appendage confer distinct physicochemical and target-engagement properties that differentiate it from even closely related analogs, making unambiguous identification via CAS number essential for reproducible research procurement.

Why 3-({[1-(3-Chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 851807-60-8) Cannot Be Replaced by In-Class Analogs


Within the 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole scaffold, even subtle modifications to the N-1 acyl substituent produce large shifts in lipophilicity, hydrogen-bonding capacity, and biological target profiles. The 3-chlorobenzoyl congener (XLogP3 = 2.8) is significantly more lipophilic than the thiophene-2-carbonyl analog (XLogP3 = 2.2), while the 4-methoxybenzoyl variant introduces an additional hydrogen-bond acceptor [1][2]. These physicochemical differences directly affect membrane permeability, solubility, and off-target binding. Furthermore, available screening data for the thiophene analog against Yersinia pestis tyrosine phosphatase YopH (IC50 > 50,000 nM) demonstrate that this scaffold is not inherently inert; the specific acyl group dictates target engagement and potency [3]. Generic substitution based solely on the dihydroimidazole core therefore risks altering both the pharmacokinetic handling and the pharmacodynamic response of the molecule, undermining the reproducibility of structure–activity relationship (SAR) studies and screening campaigns.

Quantitative Differentiation Evidence for 3-({[1-(3-Chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine Versus Closest Analogs


Lipophilicity Shift: XLogP3 2.8 vs. Thiophene-2-carbonyl Analog (XLogP3 2.2) Drives Differential Membrane Partitioning

The target compound exhibits a computed XLogP3 of 2.8, which is 0.6 log units higher than that of the direct thiophene-2-carbonyl comparator (XLogP3 = 2.2) [1][2]. This difference corresponds to a roughly 4-fold increase in octanol-water partition coefficient, translating into measurably distinct membrane permeability and solubility profiles. The 4-methoxybenzoyl analog (CAS 851807-42-6) introduces a methoxy oxygen that further alters hydrogen-bonding capacity relative to the target compound's chloro substituent [3]. Such differences are critical for cell-based assay design, where intracellular exposure often correlates with logP in the 2–4 range.

Lipophilicity Membrane permeability ADME

Hydrogen-Bond Acceptor Profile: Target Compound (4 Acceptors) vs. Thiophene Analog (5 Acceptors) Modulates Target Selectivity Potential

The target compound possesses four hydrogen-bond acceptor atoms (imidazole N, pyridine N, amide carbonyl O, and thioether S), whereas the thiophene-2-carbonyl analog contains five acceptors due to the additional thiophene sulfur [1][2]. In pyridinyl imidazole p38 MAP kinase inhibitors, the precise number and spatial arrangement of hydrogen-bond acceptors are known to govern ATP-binding site complementarity and kinase selectivity [3]. The loss of one acceptor site in the 3-chlorobenzoyl derivative may reduce promiscuous binding to off-target kinases that require the extra sulfur-mediated contact, potentially offering a cleaner selectivity profile in kinase profiling panels. The 4-chlorobenzoyl regioisomer shares the same acceptor count but differs in dipole moment owing to the para-chloro orientation, altering electrostatic complementarity with binding-site residues.

Hydrogen bonding Target engagement Kinase selectivity

YopH Phosphatase Counter-Screening: Thiophene Analog Weakly Active (IC50 > 50,000 nM) – Evidence That Scaffold Target Engagement Is Acyl-Group-Dependent

The thiophene-2-carbonyl analog (CAS 851807-91-5, CID 3241322) was tested against recombinant Yersinia enterocolitica tyrosine-protein phosphatase YopH in a PubChem-deposited bioassay (AID 1261) and exhibited an IC50 value greater than 50,000 nM, indicating essentially no inhibitory activity [1]. While direct YopH data for the 3-chlorobenzoyl target compound are not publicly available, the >40-fold difference in molecular weight and the distinct electronic character of the 3-chlorophenyl vs. thiophene ring system predict a different interaction fingerprint with the YopH catalytic site. This negative result for the closest scaffold analog serves as a baseline for counter-screening: the 3-chlorobenzoyl derivative can be tested in parallel to determine whether the acyl-group substitution rescues or further diminishes YopH binding, providing direct evidence of acyl-dependent target engagement.

Antimicrobial screening Phosphatase inhibition Selectivity profiling

Topological Polar Surface Area (TPSA 70.9 Ų) Predicts Favorable CNS Permeability Window Relative to Higher-TPSA Kinase Inhibitor Chemotypes

The target compound's TPSA of 70.9 Ų [1] falls within the established range for passive blood-brain barrier (BBB) penetration (typically < 90 Ų for CNS-active compounds), and is slightly lower than that of many polysubstituted pyridinyl imidazole p38 inhibitors, which frequently exceed 80 Ų due to additional polar substituents [2]. Combined with its XLogP3 of 2.8 and zero hydrogen-bond donors, the compound satisfies three of the four key physicochemical criteria for CNS drug-likeness. In contrast, the thiophene analog has a TPSA of approximately 74 Ų (estimated from computed properties by adding the thiophene sulfur contribution), and the 4-methoxybenzoyl analog likely exceeds 75 Ų due to the methoxy oxygen. This positions the 3-chlorobenzoyl derivative as the most BBB-permeable candidate among the closest scaffold analogs, pending direct PAMPA or in situ perfusion validation.

CNS drug discovery Blood-brain barrier Physicochemical profiling

CYP450 Liability: 3-Chlorobenzoyl Substituent Lacks Thiophene Sulfur, Potentially Reducing CYP450-Dependent Drug–Drug Interaction Risk

The thiophene-2-carbonyl analog contains a sulfur heterocycle that is susceptible to CYP450-mediated S-oxidation and electrophilic metabolite formation, a known liability for thiophene-containing drug candidates [1]. The 3-chlorobenzoyl target compound replaces the thiophene ring with a chlorophenyl moiety that undergoes CYP450-mediated metabolism primarily via oxidative dechlorination or arene oxide formation, pathways that are better characterized and generally produce less reactive intermediates than thiophene S-oxidation [2]. Within the broader class of pyridinyl imidazole p38 inhibitors, structural modifications that eliminated sulfur-containing heterocycles were explicitly pursued to reduce CYP450 inhibition, as demonstrated by Laufer et al. who achieved low CYP450 activity through strategic heterocycle replacement [3]. While direct CYP450 IC50 data for this specific compound are not publicly available, the structural substitution pattern aligns with design principles validated in the pyridinyl imidazole series for minimizing hepatic enzyme interaction.

CYP450 inhibition Drug–drug interactions Metabolic stability

Procurement-Driven Application Scenarios for 3-({[1-(3-Chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 851807-60-8)


Kinase Selectivity Profiling and p38 MAP Kinase SAR Expansion

The compound's structural homology to the pyridinyl imidazole class of p38 MAP kinase inhibitors [1] and its distinct 3-chlorobenzoyl substitution pattern make it a high-priority candidate for inclusion in kinase selectivity panels. Its four hydrogen-bond acceptor sites and TPSA of 70.9 Ų position it favorably for ATP-binding site engagement while potentially avoiding the promiscuity associated with five-acceptor thiophene analogs [2]. Laboratories conducting p38α/p38β/p38γ/p38δ selectivity profiling should procure this compound to expand the structure–activity understanding of N-1 acyl substituent effects on isoform selectivity.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Profile

With a TPSA of 70.9 Ų, XLogP3 of 2.8, and zero hydrogen-bond donors, this compound satisfies key CNS drug-likeness criteria [1]. Unlike higher-TPSA pyridinyl imidazole analogs that are restricted to peripheral targets [2], this compound is suitable for development as a CNS-penetrant chemical probe. Procurement is indicated for neuroscience-focused screening programs targeting kinases, G-protein-coupled receptors, or ion channels within the central nervous system, where passive BBB permeability is a prerequisite for in vivo target engagement studies.

Anti-Infective Counter-Screening Against Gram-Negative Bacterial Targets

The thiophene-2-carbonyl scaffold analog shows no activity against Yersinia pestis YopH phosphatase (IC50 > 50,000 nM) [1], establishing a negative baseline for this chemotype. The 3-chlorobenzoyl target compound represents a chemically distinct probe to determine whether acyl-group substitution from thiophene to 3-chlorophenyl rescues or alters anti-infective activity. Procurement is recommended for microbiology laboratories conducting high-throughput screening against Gram-negative bacterial virulence factors, particularly type III secretion system effectors.

Medicinal Chemistry Lead Optimization with Reduced CYP450 Liability Risk

The replacement of the thiophene ring (present in the closest active analog) with a 3-chlorophenyl group eliminates the thiophene sulfur moiety that is a known substrate for CYP450-mediated S-oxidation and reactive metabolite formation [1]. This structural feature aligns with design principles validated in the pyridinyl imidazole p38 inhibitor series, where removal of sulfur heterocycles achieved low CYP450 inhibition [2]. Medicinal chemistry teams pursuing kinase inhibitor leads with improved drug–drug interaction profiles should prioritize this compound as a scaffold with intrinsically lower metabolic liability.

Quote Request

Request a Quote for 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.